molecular formula C19H21N3O3 B2538508 1-cyclopropyl-6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034388-34-4

1-cyclopropyl-6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No. B2538508
CAS RN: 2034388-34-4
M. Wt: 339.395
InChI Key: GNZNONXUXSCBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-cyclopropyl-6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a highly substituted pyridinone derivative. Pyridinones are a class of compounds known for their diverse biological activities, which makes them a significant focus in medicinal chemistry research. The structure of the compound suggests that it may have been synthesized to explore interactions with biological targets such as enzymes or receptors.

Synthesis Analysis

The synthesis of highly substituted pyridin-2(1H)-ones, which are structurally related to the compound , can be achieved through a one-pot synthesis involving the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes . This method is efficient and involves sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions. Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, utilizing cyclopropane derivatives and azetidinone intermediates.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, has been studied, revealing the existence of conformational polymorphs with different molecular and crystal structures . These studies are crucial as they provide insights into the conformational flexibility and stability of such compounds, which can significantly affect their biological activity and solubility.

Chemical Reactions Analysis

The compound's structure, featuring a cyclopropyl group and a pyridinone core, suggests that it may undergo various chemical reactions. Cyclopropyl groups are known for their ring strain and can participate in ring-opening reactions under certain conditions . The pyridinone moiety could be involved in nucleophilic substitution reactions, given the presence of a good leaving group. Additionally, the azetidinone-tethered moiety could undergo rearrangements or participate in 1,3-dipolar cycloadditions, as seen in the synthesis of pyrrolizidine systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple functional groups, including the cyclopropyl and azetidinone groups, can affect the compound's solubility, melting point, and stability. The orthorhombic and monoclinic polymorphs of a structurally related compound demonstrated different lattice energies and interaction patterns, which can be extrapolated to suggest that the compound may also exhibit polymorphism, affecting its physical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Techniques : Research has demonstrated innovative approaches to synthesizing compounds with azetidine and oxetane moieties, highlighting methods that yield compounds with potential as central nervous system (CNS) active agents. The studies emphasize the versatility of these scaffolds in medicinal chemistry, particularly for antidepressant and nootropic agents (Asha B. Thomas et al., 2016), (Benjamin T Jones et al., 2016).

  • Chemical Reactions and Mechanisms : The intramolecular cyclisation-N-dealkylation of azetidine-3-acetic acids, leading to pyrrolidinones, reveals a nuanced understanding of reaction mechanisms involving azetidine derivatives. This knowledge is crucial for designing compounds with desired chemical and biological properties (D. Bartholomew & Michael J. Stocks, 1991).

Biological Activities and Applications

  • Antidepressant and Nootropic Potential : Certain synthesized Schiff’s bases and azetidinone analogs exhibit significant antidepressant and nootropic activities, underscoring the potential of azetidinone derivatives in developing new CNS active agents (Asha B. Thomas et al., 2016).

  • Antibacterial and Antifungal Properties : Compounds synthesized from pyridine derivatives have been evaluated for their antimicrobial activities, with some showing promising antibacterial and antifungal effects. This indicates the potential application of such compounds in treating microbial infections (P. P. Deohate & Kalpana A. Palaspagar, 2020), (A. Hossan et al., 2012).

  • In Vitro and In Vivo Binding Properties : Studies on nicotinic acetylcholine receptor binding properties of related compounds, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, have been conducted to explore their suitability as ligands for PET imaging of central nicotinic acetylcholine receptors, contributing to research in neurodegenerative diseases and CNS disorders (F. Doll et al., 1999).

properties

IUPAC Name

1-cyclopropyl-6-methyl-4-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-7-16(9-19(24)22(13)15-4-5-15)25-17-11-21(12-17)18(23)8-14-3-2-6-20-10-14/h2-3,6-7,9-10,15,17H,4-5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZNONXUXSCBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.